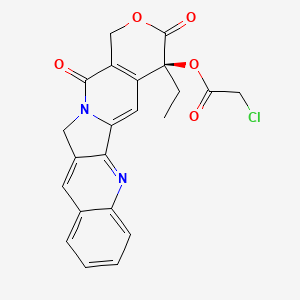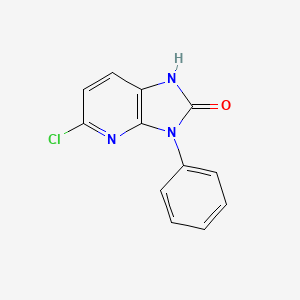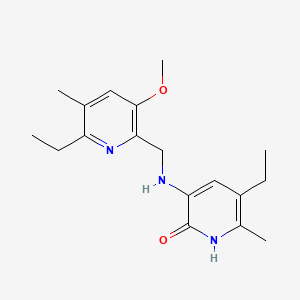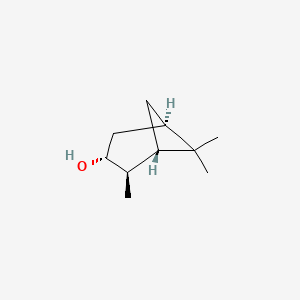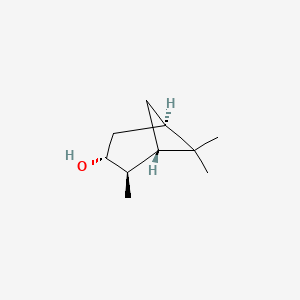
4,4',4''-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester is a complex organic compound that features a phenylsilylidyne core with three phenylbutyric acid ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester typically involves a multi-step process. One common method includes the reaction of phenylsilylidyne with tris(4-phenylbutyric acid) in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the ester bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester involves its interaction with specific molecular targets and pathways. The phenylsilylidyne core can interact with various enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active compounds that exert biological effects. Additionally, the compound’s ability to form stable complexes with other molecules can enhance its efficacy in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid: Similar structure but with a benzene core instead of phenylsilylidyne.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid: Contains a triazine core, offering different chemical properties and reactivity.
Uniqueness
4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester is unique due to its phenylsilylidyne core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific structural and functional characteristics.
Eigenschaften
CAS-Nummer |
85905-71-1 |
|---|---|
Molekularformel |
C42H50O9Si |
Molekulargewicht |
726.9 g/mol |
IUPAC-Name |
ethyl 4-[bis(4-ethoxy-4-oxo-1-phenylbutoxy)-phenylsilyl]oxy-4-phenylbutanoate |
InChI |
InChI=1S/C42H50O9Si/c1-4-46-40(43)30-27-37(33-19-11-7-12-20-33)49-52(36-25-17-10-18-26-36,50-38(28-31-41(44)47-5-2)34-21-13-8-14-22-34)51-39(29-32-42(45)48-6-3)35-23-15-9-16-24-35/h7-26,37-39H,4-6,27-32H2,1-3H3 |
InChI-Schlüssel |
KMVHBXIHXAWJPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(C1=CC=CC=C1)O[Si](C2=CC=CC=C2)(OC(CCC(=O)OCC)C3=CC=CC=C3)OC(CCC(=O)OCC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


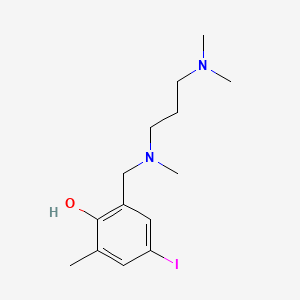
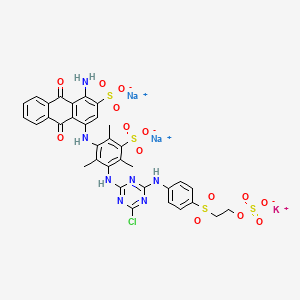
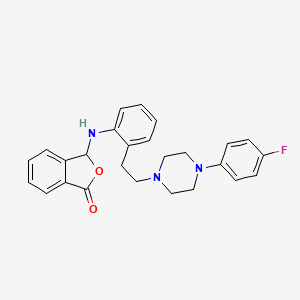
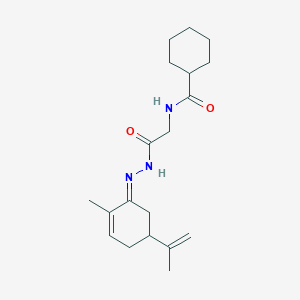
![Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate](/img/structure/B12780116.png)
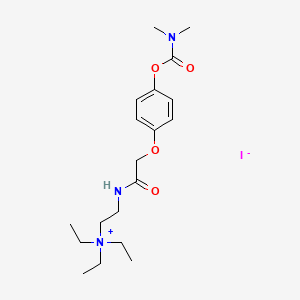
![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)
